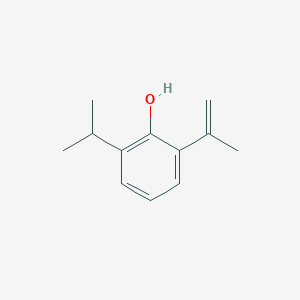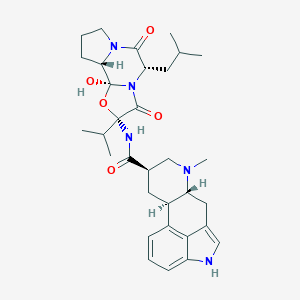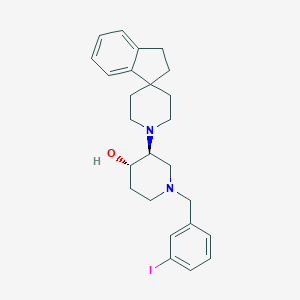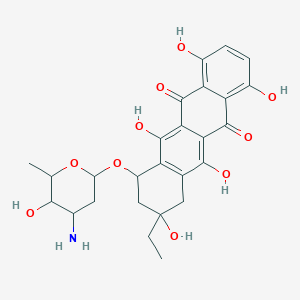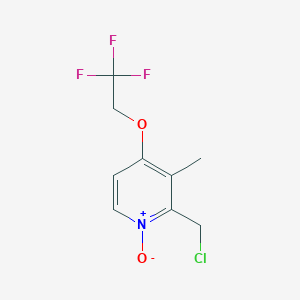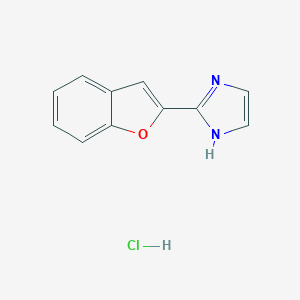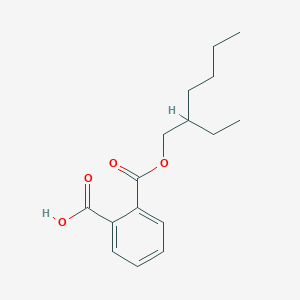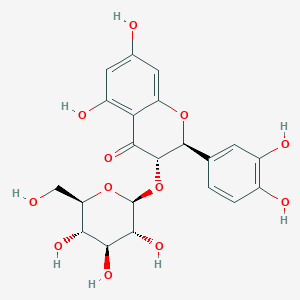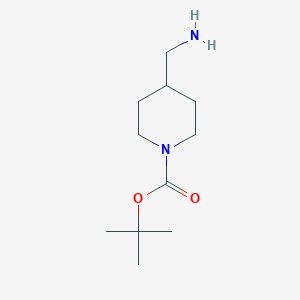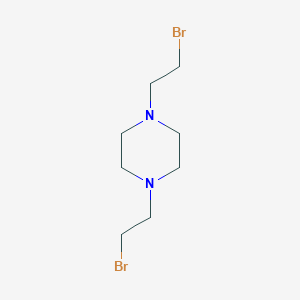
Piperazine, 1,4-bis(2-bromoethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(2-bromoethyl)-(9CI), commonly known as Bis(2-bromoethyl)piperazine (BEP), is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of piperazine and is used in the synthesis of various drugs. BEP is known for its potent anticancer properties and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis(2-bromoethyl)-(9CI) is not fully understood, but studies have shown that it induces apoptosis (programmed cell death) in cancer cells. Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has also been shown to inhibit the growth and proliferation of cancer cells by disrupting DNA synthesis and cell division.
Biochemical and Physiological Effects:
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can cause DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has also been shown to have immunomodulatory effects by enhancing the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has several advantages for lab experiments, including its potency as an anticancer agent and its solubility in water and other polar solvents. However, Piperazine, 1,4-bis(2-bromoethyl)-(9CI) also has limitations, including its toxicity and potential side effects on healthy cells.
Direcciones Futuras
Future research on Piperazine, 1,4-bis(2-bromoethyl)-(9CI) should focus on identifying its exact mechanism of action and exploring its potential use in combination with other anticancer agents. Additionally, studies should investigate the potential use of Piperazine, 1,4-bis(2-bromoethyl)-(9CI) in the treatment of other diseases, including malaria and tuberculosis. Finally, research should focus on developing new synthetic methods for Piperazine, 1,4-bis(2-bromoethyl)-(9CI) that are more efficient and environmentally friendly.
Métodos De Síntesis
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) can be synthesized using various methods, but the most common method involves the reaction of piperazine with 1,2-dibromoethane. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has been extensively studied for its potential use as an anticancer agent. Studies have shown that Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has potent cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has also been studied for its potential use in the treatment of other diseases, including malaria and tuberculosis.
Propiedades
Número CAS |
143757-52-2 |
|---|---|
Nombre del producto |
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) |
Fórmula molecular |
C8H16Br2N2 |
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
1,4-bis(2-bromoethyl)piperazine |
InChI |
InChI=1S/C8H16Br2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 |
Clave InChI |
VNTGRYDBKWERBU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCBr)CCBr |
SMILES canónico |
C1CN(CCN1CCBr)CCBr |
Sinónimos |
Piperazine, 1,4-bis(2-bromoethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



